2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring . The reaction conditions usually require a catalyst and a controlled environment to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-Ethoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoate]}hydrazono]methyl}phenyl benzoate
- **2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate
Uniqueness
2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a benzoate ester, and an acetamidoimino moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-23-15-19(13-14-22(23)32-25(30)20-10-5-4-6-11-20)16-27-28-24(29)17-26-21-12-8-7-9-18(21)2/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
JGQJQSOKUJMGSH-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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